molecular formula C10H19NO4S2 B5587574 1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane

1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane

Cat. No. B5587574
M. Wt: 281.4 g/mol
InChI Key: FQWRTAYXCRQAHY-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been studied for their potential applications in various fields, including medicinal chemistry. The interest in such compounds often revolves around their unique structural features and the biological activities these features may impart.

Synthesis Analysis

The synthesis of compounds similar to "1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane" typically involves multi-step chemical reactions, starting from basic thienyl (sulfur-containing heterocyclic) and azepane (a seven-membered ring containing nitrogen) components. A notable example is the preparation of N-sulfonyl tetrahydro-1H,4H-[1,3]dioxepino[5,6-b]azirines, which are synthesized from dihydro-1,3-dioxepins through a series of transformations involving acylamino halogenation and cyclization steps (Dumić et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, which reveals their conformation and spatial arrangement. The structure-activity relationship (SAR) studies, particularly in the context of antihyperglycemic activity, utilize these structural details to predict biological activity. These models are based on the molecular surface areas as determined by Connolly's method, highlighting the importance of the sulfonyl and azepane groups' orientation and their impact on biological activity (Dumić et al., 1995).

Chemical Reactions and Properties

The compound's chemical reactivity can be illustrated through its synthesis pathway, involving key steps such as sulfonylation and azepane formation. The sulfonyl group acts as a crucial functional group, influencing the compound's reactivity towards nucleophiles and electrophiles. Such compounds can undergo various chemical transformations, including cycloaddition reactions, that modify their structure and potentially their biological activity (Heo et al., 2020).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c12-16(13)8-5-10(9-16)17(14,15)11-6-3-1-2-4-7-11/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRTAYXCRQAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane

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